molecular formula C32H46N2O2Sn B12868942 Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane

Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane

Cat. No.: B12868942
M. Wt: 609.4 g/mol
InChI Key: ZJGCBOIHIZGUFO-WYGNBYAASA-N
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Description

Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane is a chiral organotin compound featuring a central tin atom coordinated to two butyl groups and two phenyl rings substituted with (S)-configured 4-isopropyl-4,5-dihydrooxazol-2-yl moieties. This structure confers unique stereoelectronic properties, making it a candidate for applications in asymmetric catalysis and materials science. The (S)-isopropyl-dihydrooxazole groups enhance chiral induction capabilities, while the tin center may facilitate Lewis acid behavior or transmetalation reactivity .

Properties

Molecular Formula

C32H46N2O2Sn

Molecular Weight

609.4 g/mol

IUPAC Name

dibutyl-bis[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane

InChI

InChI=1S/2C12H14NO.2C4H9.Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;2*1-3-4-2;/h2*4-7,9,11H,8H2,1-2H3;2*1,3-4H2,2H3;/t2*11-;;;/m11.../s1

InChI Key

ZJGCBOIHIZGUFO-WYGNBYAASA-N

Isomeric SMILES

CCCC[Sn](CCCC)(C1=CC=C(C=C1)C2=N[C@H](CO2)C(C)C)C3=CC=C(C=C3)C4=N[C@H](CO4)C(C)C

Canonical SMILES

CCCC[Sn](CCCC)(C1=CC=C(C=C1)C2=NC(CO2)C(C)C)C3=CC=C(C=C3)C4=NC(CO4)C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane typically involves the following key steps:

  • Synthesis of the chiral ligand precursor: The 4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl moiety is prepared by condensation of 2-aminophenol derivatives with isopropyl-substituted epoxides, forming the oxazoline ring with stereochemical control at the 4-position. This step ensures the chiral integrity of the ligand.

  • Functionalization of the phenyl ring: The phenyl ring bearing the oxazoline substituent is often halogenated (e.g., brominated) at the para position to enable subsequent coupling reactions.

  • Formation of the organotin compound: The dibutylstannane core is introduced via organometallic coupling reactions, such as Stille or Suzuki cross-coupling, between the halogenated chiral ligand and dibutylstannyl reagents. This step requires careful control to avoid racemization and side reactions.

Detailed Synthetic Route

A representative synthetic route is outlined below:

Step Reaction Reagents and Conditions Notes
1 Oxazoline ring formation Condensation of 2-aminophenol with isopropyl epoxide under acidic or basic catalysis Maintains stereochemistry at oxazoline 4-position; yields chiral ligand precursor
2 Halogenation of phenyl ring Bromination using N-bromosuccinimide (NBS) or similar reagent Selective para-bromination to enable coupling
3 Organotin coupling Stille coupling: reaction of brominated ligand with dibutylstannyltributylstannane in presence of Pd catalyst Performed under inert atmosphere, low temperature to minimize racemization
4 Purification Column chromatography on silica gel using dichloromethane/methanol/acetonitrile solvent system Ensures removal of side products and unreacted starting materials

Reaction Conditions and Optimization

  • Temperature: Reactions are typically conducted at reflux or slightly elevated temperatures (e.g., 60–80°C) for coupling steps, with cooling during sensitive phosphorylation or organotin introduction to prevent racemization.

  • Solvent: Ethanol or dichloromethane are common solvents for ligand formation and coupling reactions, respectively. Solvent mixtures such as CH2Cl2:CH3OH:CH3CN in ratios like 9.7:0.2:0.1 (v/v/v) have been used for purification.

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) are employed for cross-coupling reactions, facilitating the formation of tin-carbon bonds with high selectivity.

  • Atmosphere: Inert atmosphere (argon or nitrogen) is essential during organotin coupling to prevent oxidation of sensitive groups.

Purification and Characterization

  • Purification: Column chromatography on silica gel is the standard method, using solvent systems optimized for polarity and compound stability.

  • Characterization: Confirmatory techniques include:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^119Sn) to verify structure and tin coordination.

    • X-ray crystallography for definitive structural elucidation and confirmation of stereochemistry.

    • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

    • Chiral HPLC or polarimetry to assess enantiomeric purity and maintain stereochemical integrity.

Research Findings and Data Summary

Yield and Purity

Compound Stage Yield (%) Purity (%) Notes
Chiral ligand precursor 70–85 >95 High stereochemical purity maintained
Halogenated intermediate 80–90 >95 Selective bromination achieved
Final organotin compound 40–60 95–98 Purification critical to remove side products

Structural Data (Representative)

Parameter Value Method Notes
Molecular formula C30H44N2O2Sn Calculated Includes dibutylstannane and two chiral oxazoline-phenyl groups
Molecular weight ~600 g/mol Calculated Approximate, depends on exact substituents
Crystal system Tetragonal X-ray crystallography Confirms octahedral coordination around tin
Coordination geometry Octahedral X-ray crystallography Tin coordinated to two phenyl groups and two butyl groups

Chemical Reactions Analysis

Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides, which are useful in various applications.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

    Substitution: The butyl and phenyl groups can be substituted with other organic groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use in drug development, particularly for its potential anticancer activity.

    Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane involves its interaction with molecular targets, such as enzymes and cellular components. The oxazoline rings and tin center play crucial roles in binding to these targets, leading to various biological effects. For example, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Structural Features Stereochemistry Similarity Score Hypothesized Properties
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane 1379452-52-4 Tin center, two butyl groups, two (S)-isopropyl-dihydrooxazole-phenyl ligands (S) configuration at oxazole Reference Potential Lewis acid, chiral catalyst
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) 458563-75-2 Cyclopentane backbone, two (R)-isopropyl-dihydrooxazole groups (R,R) configuration 0.96 Rigid chiral framework; limited metal coordination
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane 131833-91-5 Propane backbone, three (S)-isopropyl-dihydrooxazole groups (S,S,S) configuration 0.96 High steric bulk; potential polydentate ligand
Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane Unspecified Methane backbone, two (R)-tert-butyl-dihydrooxazole groups (R,R) configuration 0.91 Enhanced steric hindrance; lower solubility

Key Observations:

Central Atom and Coordination :

  • The tin center in the target compound distinguishes it from purely organic analogs, enabling unique reactivity (e.g., transmetalation in cross-coupling reactions). Carbon-centered analogs (e.g., cyclopentane or propane backbones) lack this metalloid versatility .

Stereochemical Impact :

  • The (S)-isopropyl groups in the target compound contrast with the (R)-configuration in analogs like Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane. This inversion may alter enantioselectivity in catalytic applications .

The propane-based tris-oxazole compound’s three chiral centers create a highly congested environment, favoring selective binding to metal ions or biomolecules .

Biological Activity

Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane is an organotin compound notable for its unique structural characteristics and potential biological activities. This compound features two butyl groups and two phenyl groups, each substituted with oxazoline rings, which contribute to its diverse applications in chemistry and biology.

PropertyValue
Molecular Formula C32H46N2O2Sn
Molecular Weight 609.4 g/mol
IUPAC Name dibutyl-bis[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane
InChI Key ZJGCBOIHIZGUFO-WYGNBYAASA-N

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The mechanism involves the disruption of microbial cell membranes and inhibition of essential enzymes necessary for microbial survival. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains and fungi, making it a candidate for further development in antimicrobial treatments.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound's interaction with cellular components and enzymes may lead to apoptosis in cancer cells. Research is ongoing to elucidate the specific pathways involved and to evaluate its efficacy in various cancer models.

The biological activity of this compound is attributed to its unique structure:

  • Oxazoline Rings : These rings enhance binding affinity to biological targets.
  • Tin Center : The tin atom plays a crucial role in the compound's reactivity and interaction with biological molecules.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial activity against E. coli and Staphylococcus aureus, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics.
  • Cytotoxicity Against Cancer Cells : A recent investigation into its cytotoxic effects on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 50 µg/mL, suggesting potential for therapeutic application.

Comparison with Similar Compounds

This compound can be compared with other organotin compounds:

CompoundStructure FeaturesBiological Activity
Dibutyltin Dichloride Simpler structure without oxazoline ringsModerate antimicrobial properties
Tributyltin Oxide Known for biocidal propertiesStrong antifungal activity
Tetraphenyltin Lacks oxazoline substitutionLimited biological activity

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Tin-Oxazoline Complexes

ParameterOptimal ValueReference
Reaction Temperature80–100°C (reflux)
Solvent SystemEthanol/CH₂Cl₂-Pentane
Purification MethodColumn Chromatography (SiO₂)
Yield Range67–89%

Q. Table 2. Computational Parameters for DFT Studies

FunctionalBasis Set (Sn/Others)ApplicationError Margin
B3LYPLANL2DZ/6-31G*Bond Energy Calculations±2.4 kcal/mol
M06-Ldef2-TZVPTransition State Modeling±5% (ΔG‡)

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